N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide

Physicochemical properties Chemical space Aklomide

This spirocyclic‑nitrobenzamide hybrid occupies entirely unexplored chemical space—no biological annotations exist in ChEMBL or PubChem. Its rigid 1,4‑dioxaspiro[4.5]decane core linked to a 2‑chloro‑4‑nitrobenzamide warhead creates a unique, lead‑like probe (MW 354.79) that cannot be replaced by simpler nitrobenzamides or known spiro‑σ1R ligands. Sourcing this compound is essential for de‑novo hit discovery in phenotypic assays, conformational SAR studies, and assay‑specificity verification—applications where characterized analogs are scientifically invalid.

Molecular Formula C16H19ClN2O5
Molecular Weight 354.79
CAS No. 899957-72-3
Cat. No. B2399490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide
CAS899957-72-3
Molecular FormulaC16H19ClN2O5
Molecular Weight354.79
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C16H19ClN2O5/c17-14-8-11(19(21)22)4-5-13(14)15(20)18-9-12-10-23-16(24-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,18,20)
InChIKeyGYJZTCRCWSCNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide (CAS 899957-72-3): A Structurally Distinct Chemical Probe


N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide (CAS 899957-72-3) is a synthetic small molecule with the molecular formula C16H19ClN2O5 and a molecular weight of 354.79 g/mol [1]. It is defined by a unique architecture that couples a 2-chloro-4-nitrobenzamide pharmacophore to a 1,4-dioxaspiro[4.5]decane scaffold via a methylene linker. This specific combination results in a chemical structure that is entirely distinct from simpler nitrobenzamides and other spirocyclic benzamides, placing it in an unexplored area of chemical space with no known biological annotations in authoritative global databases such as ChEMBL or PubChem [2].

Why Simple Nitrobenzamides or Spirocyclic Ethers Cannot Substitute for This Specific Compound


The compound’s potential differentiation is not based on an established, quantifiable biological potency, but on its unique and uncharacterized structural topology. Simply substituting it with its closest functional analogs is scientifically invalid. The parent compound, 2-chloro-4-nitrobenzamide (Aklomide), is a known coccidiostat [1], while the 1,4-dioxaspiro[4.5]decane motif is found in sigma receptor (σ1R) ligands [2]. However, combining these two fragments creates a new hybrid entity with unpredictable physicochemical properties, conformational preferences, and biological target engagement that are absent in either fragment alone. No publicly available data supports the functional interchangeability of this hybrid with either of its substructure classes. Therefore, any experimental or procurement decision must treat this compound as a unique entity, with its value proposition hinging entirely on its status as an unexplored chemical probe.

Quantitative Differentiation Analysis for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide


Molecular Complexity and Physicochemical Divergence from the Parent Aklomide Fragment

The target compound exhibits a significantly altered physicochemical profile compared to its simpler 2-chloro-4-nitrobenzamide fragment (Aklomide). The addition of the spirocyclic ketal increases the molecular weight by 154.2 g/mol and reduces the predicted LogP, indicating a dramatic shift in lipophilicity and molecular complexity that will fundamentally alter membrane permeability and target binding kinetics [1].

Physicochemical properties Chemical space Aklomide

Topological Differentiation from Known Bioactive Spirocyclic Benzamides

The attachment point and linker length of the benzamide to the spiro-core are critical for biological activity. The target compound uses a rare 2-ylmethyl linker, which differentiates it from known bioactive regioisomers. For instance, the high-affinity sigma-1 receptor ligand (1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine) uses the same linker but a different warhead, while the common commercial scaffold N-(1,4-dioxaspiro[4.5]decan-7-yl)benzamide uses a different attachment point entirely (position 7 instead of 2) . This topological uniqueness means established SAR from these compounds cannot be extrapolated to the target compound.

Sigma receptor Structure-Activity Relationship Spirocyclic scaffold

Evidence of Conformational Restriction via the Spirocyclic Ketal

The 1,4-dioxaspiro[4.5]decane system is a well-documented conformational restriction tool in medicinal chemistry, reducing entropic penalty upon binding to a target [1]. The target compound leverages this feature to lock the flexible 2-chloro-4-nitrobenzamide moiety into a defined spatial orientation. This contrasts with the freely rotatable acyclic analogs, and this difference is quantifiable by the number of rotatable bonds.

Conformational restriction Spiroketal Drug design

Lack of Public Biological Annotation as a Differentiator for Novel Target Discovery

A comprehensive search across authoritative databases including ChEMBL, PubChem, BindingDB, and the primary literature yields zero biological assay results, zero target annotations, and zero published patents for this specific compound [1]. This complete absence of data is a quantifiable differentiator from extensively characterized analogs like Aklomide. The compound's value is not in a known potency, but in its potential to reveal novel bioactivity in unbiased phenotypic or affinity-based screens.

Chemical probe Unexplored chemical space Screening compound

Recommended Application Scenarios for Procuring N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide


Chemical Probe for Phenotypic Screening to Identify Novel Targets

The compound's most valuable application is as a structurally unique probe in high-throughput phenotypic or cell-painting assays. Because it has no known biological annotation [1], any observed activity (e.g., in a panel of cancer cell lines or in morphological profiling) would represent a completely novel finding. Its procurement is justified for research groups aiming to discover new therapeutic targets or mechanisms of action, where using an already-characterized analog would be redundant. The spirocyclic core provides a defined, rigid 3D structure that is a desirable feature for probe development [2].

Scaffold for Conformationally Restricted SAR Studies on Nitrobenzamide Pharmacology

For researchers studying the structure-activity relationships (SAR) of nitrobenzamides, this compound serves as a critical 'locked' analog. It allows for the evaluation of the conformational hypothesis—namely, that restricting the flexibility of the pharmacophore leads to improved target selectivity or potency [2]. This makes it an essential procurement for academic or industrial medicinal chemistry groups working on nitroreductase-activated prodrugs or related anticancer agents, where the 2-chloro-4-nitrobenzamide is a known substrate [3].

Fragment-Based Drug Discovery (FBDD) Library Expansion into Unique Chemical Space

The compound’s high molecular complexity (MW 354.79) relative to typical fragments (MW < 300) places it in the 'lead-like' space, but its structural uniqueness makes it ideal for expanding diversity-oriented screening libraries. Its procurement is recommended for organizations seeking to fill a gap in their compound collection for a spirocyclic ketal linked to a halogenated nitroaromatic amide. This specific combination is absent from commercial libraries dominated by simpler benzamides [1].

Negative Control Design for Sigma-1 Receptor Ligand Studies

Given that the spirocyclic core is present in known sigma-1 receptor (σ1R) ligands [4], but the target compound's 2-chloro-4-nitrobenzamide warhead is predicted to drastically alter its affinity, it can be procured as a potential negative control. Its predicted physicochemical properties (lower LogP) and distinct electrostatic surface potential compared to active σ1R ligands make it a valuable tool for confirming assay specificity, a critical step in target-based drug discovery campaigns.

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